molecular formula C7H9BrN2O3 B2779455 2-(aminomethyl)-5-nitrophenol hydrobromide CAS No. 2411218-52-3

2-(aminomethyl)-5-nitrophenol hydrobromide

Cat. No.: B2779455
CAS No.: 2411218-52-3
M. Wt: 249.064
InChI Key: PAFDSHIQFYZQSM-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5-nitrophenol hydrobromide is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5-nitrophenol hydrobromide typically involves multiple steps One common method starts with the nitration of phenol to introduce the nitro groupThe final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5-nitrophenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 2-(Aminomethyl)-5-aminophenol;hydrobromide .

Scientific Research Applications

2-(aminomethyl)-5-nitrophenol hydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5-nitrophenol hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminomethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and nitro groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)-5-nitrophenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAVCBVHEXFJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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